molecular formula C12H17ClN2O B1429623 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride CAS No. 1424939-17-2

4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride

Cat. No. B1429623
M. Wt: 240.73 g/mol
InChI Key: JWSWGIOYJFNOEL-UHFFFAOYSA-N
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Description

“4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O . It can be useful in fragment-based development of inhibitors targeting mycobacterial tRNA modification . It can also be useful in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease .


Molecular Structure Analysis

The InChI code for “4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride” is 1S/C13H18N2O/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12/h2-5,11H,6-10H2,1H3 . The molecular weight of the compound is 218.3 g/mol .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Schistosomiasis Treatment Research : A study by Tung (1957) involved synthesizing 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, related to 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, for potential activity against schistosomiasis in experimental animals infected with Schistosoma Japonica (Tung, 1957).

  • Antimicrobial Activity : Magdolen, Zahradník, and Foltínová (2000) synthesized 2-phenylethenylbenzothiazolium salts substituted by cyclic amines, including piperazine derivatives. These compounds exhibited enhanced activity against Euglena and Gram-positive bacteria (Magdolen, Zahradník & Foltínová, 2000).

  • Synthesis of Schiff's Base Derivatives : Patel and Parmar (2010) reported the synthesis of Schiff’s base derivatives by condensing various substituted benzaldehyde with 1-(4-aminophenyl)-2-{4-[(S)-(4-chlorophenyl)(phenyl) methyl]-1-piperazinyl}ethanone, demonstrating their antibacterial and antifungal activity (Patel & Parmar, 2010).

Chemical Synthesis and Applications

  • Biginelli Synthesis of Dihydropyrimidinone Derivatives : Bhat, Al-Omar, Ghabbour, and Naglah (2018) described the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety using a Biginelli reaction, which is a significant method in organic synthesis (Bhat, Al-Omar, Ghabbour & Naglah, 2018).

  • Heteroditopic Ligand Synthesis : Wang, Wilson, Blake, Collinson, Tasker, and Schröder (2006) developed a method for the one-pot bromo- and chloro-methylation of salicylaldehydes, using it to synthesize piperazine-containing heteroditopic ligands for metal salts binding (Wang et al., 2006).

  • Photo-induced Electron Transfer Studies : Gan, Chen, Chang, and Tian (2003) synthesized novel piperazine substituted naphthalimide compounds and studied their luminescent properties and photo-induced electron transfer, contributing to the field of photochemistry (Gan, Chen, Chang & Tian, 2003).

  • HPLC-UV Analytical Method Development : Patel, Loeser, Kircher, Marrepalli, Fazio, Drinkwater, and Drumm (2010) developed an analytical method using HPLC-UV for 1-methyl-4-amino-piperazine in pharmaceutical ingredients, where a UV-active derivative was formed by reacting with benzaldehyde (Patel et al., 2010).

  • Synthesis of Ferrocenyl Based Betti Bases : Teimuri‐Mofrad, Abbasi, Vahedinia, and Ahadzadeh (2019) conducted the synthesis of ferrocenyl-based Betti base derivatives using 1-(4-ferrocenylbutyl)piperazine, and investigated their electrochemical behavior (Teimuri‐Mofrad et al., 2019).

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12;/h2-5,10H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSWGIOYJFNOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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